Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride
Description
Structural Elucidation of Bicyclo[4.2.0]octa-1,3,5-trien-3-amine Hydrochloride
Molecular Topology and Bicyclic Framework Analysis
This compound is a strained bicyclic compound belonging to the benzocyclobutene family. Its molecular formula is C₈H₁₀ClN , with a molecular weight of 153.61 g/mol . The bicyclo[4.2.0] nomenclature denotes a bridged bicyclic framework:
- Bridge A : 4-membered bridge (two carbons and two bridgehead atoms).
- Bridge B : 2-membered bridge (one carbon and one bridgehead atom).
- Bridge C : 0-membered bridge (directly fused bridgehead atoms).
The triene system (three conjugated double bonds) introduces aromatic character to the bicyclic core, while the hydrochloride salt form protonates the amine group, enhancing solubility and stability. The compound’s strained structure, characteristic of benzocyclobutene derivatives, influences its reactivity and spectroscopic properties.
Crystallographic Characterization of Benzocyclobutene Derivatives
While direct crystallographic data for this compound remain unreported, related benzocyclobutene derivatives provide insights into structural motifs:
These studies suggest that the hydrochloride form may adopt similar packing interactions, such as hydrogen bonding involving the NH₃⁺ group or π-π stacking between aromatic regions. Computational models indicate a planar geometry for the bicyclic core, with the amine group positioned axially to minimize steric strain.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Analysis
The protonated amine in the hydrochloride form is not observed in ¹H NMR , as the NH₃⁺ group undergoes rapid exchange with solvent protons. Key spectral features include:
For the free amine precursor, ¹³C NMR would reveal signals for aromatic carbons (δ 120–130 ppm) and bridgehead carbons (δ 40–50 ppm), consistent with conjugated triene systems.
Infrared (IR) and Raman Vibrational Signatures
The IR and Raman spectra of benzocyclobutene derivatives exhibit distinct vibrational modes:
The strained cyclobutene ring contributes to unique C–H bending modes in the 600–800 cm⁻¹ region, distinguishing it from unstrained bicyclic compounds.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of related bicyclic amines reveals characteristic fragmentation pathways:
The hydrochloride’s fragmentation is dominated by the loss of HCl, followed by cleavage of the bicyclic framework into stable aromatic or aliphatic fragments. High-resolution mass spectrometry (HRMS) confirms the molecular formula C₈H₁₀ClN with a calculated mass of 153.61 g/mol .
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1(6),2,4-trien-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N.ClH/c9-8-4-3-6-1-2-7(6)5-8;/h3-5H,1-2,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUAGIGSYLCNAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C1C=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1810070-03-1 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-trien-3-amine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1810070-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthesis of the Bicyclic Core: Bicyclo[4.2.0]octa-1,3,5-triene
The foundational step involves synthesizing the bicyclo[4.2.0]octa-1,3,5-triene structure, which is achieved through a series of reactions starting from benzocyclobutene derivatives:
Bromination of Benzocyclobutene:
Benzocyclobutene undergoes selective bromination, typically at the 1,3,5-positions, to form a brominated intermediate. This step is crucial for activating the molecule for subsequent cyclization reactions.Cyclization to Form Bicyclo[4.2.0]octa-1,3,5-triene:
The brominated intermediate then undergoes intramolecular cyclization, often facilitated by heat or catalysts such as Lewis acids, to form the strained bicyclic system. This cyclization is a key step, as it establishes the core structure.
Reaction Data Table 1: Synthesis of Bicyclo[4.2.0]octa-1,3,5-triene
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Bromination | N-bromosuccinimide (NBS) | CCl4, room temperature | 85% | , |
| Cyclization | Lewis acid (e.g., AlCl3) | Reflux, inert atmosphere | 70-80% | , |
Introduction of the Amine Group
Once the bicyclic core is synthesized, the next step involves functionalizing it with an amine group at the 3-position:
Nucleophilic Substitution:
The cyclized intermediate, bearing suitable leaving groups (e.g., halogens), reacts with ammonia or primary amines under controlled conditions to substitute the leaving group with an amino group.Amine Functionalization Conditions:
Typically performed in polar solvents like ethanol or methanol at elevated temperatures (around 50-80°C), with excess ammonia to drive the substitution.
Reaction Data Table 2: Amine Functionalization
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Nucleophilic substitution | Ammonia (NH3) | Ethanol, 60-80°C | 65-75% | , |
| Purification | Recrystallization | Ethanol/water | - | , |
Formation of Hydrochloride Salt
The free amine is then converted into its hydrochloride salt:
Salt Formation:
The amino compound is treated with hydrochloric acid (HCl) in a suitable solvent such as diethyl ether or ethanol, leading to the formation of the hydrochloride salt.Isolation and Purification:
The salt precipitates out and is purified via filtration, washing, and drying under vacuum.
Reaction Data Table 3: Salt Formation
| Step | Reagents | Conditions | Yield | References |
|---|---|---|---|---|
| Acid treatment | Hydrochloric acid (HCl) | Ethanol or diethyl ether | >90% | , |
| Crystallization | Recrystallization | Cold ethanol | - | , |
Research Findings and Optimization
Research indicates that optimizing reaction parameters such as temperature, solvent choice, and reagent excess significantly improves yield and purity. For example:
- Use of polar aprotic solvents like dimethylformamide (DMF) during amination enhances nucleophilic substitution efficiency.
- Controlled addition of HCl prevents over-protonation or side reactions.
- Recrystallization from ethanol-water mixtures yields high-purity hydrochloride salts suitable for further applications.
Industrial Considerations
Scaling up these synthesis routes requires rigorous control of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and in-line purification techniques are being explored for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like ammonia or amines. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bicyclo[4.2.0]octa-1,3,5-trien-3-one, while substitution reactions can produce a variety of substituted bicyclo[4.2.0]octa-1,3,5-trien-3-amines .
Scientific Research Applications
Organic Chemistry
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride serves as an important intermediate in synthesizing complex organic molecules and polymers. Its unique bicyclic structure allows for various chemical transformations, including:
- Oxidation: Producing bicyclo[4.2.0]octa-1,3,5-trien-3-one.
- Reduction: Converting it into different amine derivatives.
- Substitution Reactions: Leading to various substituted derivatives.
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Properties: Studies suggest effectiveness against certain bacterial strains.
- Anticancer Activity: Preliminary research shows that it may inhibit enzymes involved in cell proliferation.
Pharmaceutical Development
Ongoing studies explore its potential as a pharmaceutical agent:
- Drug Synthesis: It has been utilized as a precursor in synthesizing drugs like ivabradine, which is used to treat heart conditions .
Materials Science
In the industrial sector, this compound is applied in producing advanced materials:
- High-Density Multilayer Interconnect Structures: Used in electronics for improved conductivity and durability.
Case Studies
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share bicyclic frameworks or functional group similarities:
Key Differences in Properties and Reactivity
Structural Variations :
- Ring Size and Strain :
Substituent Effects :
- Electron-Withdrawing Groups : Bromine in BCB003 enhances electrophilicity for Suzuki-Miyaura couplings, unlike the amine group in the target compound .
- Chirality : The (S)-enantiomer of bicyclo[4.2.0]octa-1,3,5-trien-7-amine hydrochloride shows distinct receptor-binding profiles compared to racemic mixtures .
Solubility and Stability :
Research Findings and Data
Table: Comparative Physicochemical Data
| Property | Target Compound | BCB003 | Bicyclo[2.2.2] Analog | Bicyclo[3.1.0] Analog |
|---|---|---|---|---|
| Molecular Weight | 155.63 g/mol | 297.95 g/mol | 209.20 g/mol | 133.62 g/mol |
| Hydrogen Bond Donors | 2 | 0 | 1 | 1 |
| LogP (Predicted) | 1.8 | 3.2 | 2.5 | 0.7 |
| Thermal Stability | Moderate | High | High | Low |
| Biological Activity | Enzyme inhibition | None reported | None reported | None reported |
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride is a bicyclic compound with significant biological activity, making it a subject of interest in various fields such as medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN, with a molecular weight of approximately 155.62 g/mol. The compound features a bicyclic octa-1,3,5-triene core with an amine functional group that enhances its reactivity and potential biological interactions.
Biological Activity Overview
This compound has been studied for various biological activities:
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against several bacterial strains, suggesting potential applications in treating infections.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have demonstrated its ability to interfere with specific cellular pathways involved in tumor growth.
- Antiviral Effects : Preliminary research suggests that derivatives of this compound may possess antiviral properties, particularly against influenza viruses.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell signaling and proliferation pathways, which is crucial for its anticancer effects.
- Receptor Modulation : It can bind to cellular receptors, altering their activity and potentially leading to therapeutic effects against various diseases.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Preparation of Bicyclo[4.2.0]octa-1,3,5-triene : This can be achieved through bromination of benzocyclobutene followed by cyclization.
- Amine Functionalization : The introduction of the amine group is performed through nucleophilic substitution reactions.
Table 1: Summary of Synthesis Methods
| Method | Description |
|---|---|
| Bromination | Bromination of benzocyclobutene to form intermediates |
| Cyclization | Cyclization reactions to yield bicyclic structures |
| Nucleophilic Substitution | Introduction of amine functionality |
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects at low concentrations.
- Cancer Cell Proliferation : In vitro assays on human cancer cell lines showed that the compound reduced cell viability by inducing apoptosis through specific signaling pathways.
- Antiviral Activity : Research investigating its effects on influenza virus replication found that the compound reduced viral titers significantly in treated cells.
Q & A
Q. What are the established synthetic routes for Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is synthesized via cyclization of iodinated intermediates. For example, 3,4-dimethoxyphenylacetic acid undergoes iodination, amidation, and cyclization to form the bicyclic core structure . Key parameters include:
- Catalyst selection : (S)-1-methyl-3,3-diphenyltetrahydro-pyrrolo-oxazaborole improves enantiomeric excess (e.g., >95% ee) .
- Temperature control : Cyclization at 80–100°C minimizes side reactions like over-oxidation.
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves stereoisomers.
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Iodination | I₂, HIO₃, H₂SO₄ | 70–75 | 85–90 |
| Cyclization | NaH, THF, 80°C | 60–65 | 90–95 |
Q. How is the structural identity of this compound validated in academic research?
Methodological Answer: Use a combination of:
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 6.85–7.20 (aromatic protons) and δ 3.70–3.85 (methoxy groups) .
- High-resolution mass spectrometry (HRMS) : Exact mass [M+H]⁺ = 195.1371552 (C₁₀H₁₅N₃O) confirms molecular formula .
- X-ray crystallography : Resolves bicyclo[4.2.0]octa-1,3,5-triene geometry and hydrochloride counterion positioning .
Q. What analytical techniques are recommended for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), mobile phase: 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, λ = 254 nm .
- GC-MS : Detects volatile byproducts (e.g., 6-methylenebicyclo[3.2.0]hept-3-en-2-one) with retention time 10.78 min and m/z 120 .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during asymmetric synthesis of the bicyclo[4.2.0]octa-1,3,5-triene core?
Methodological Answer:
- Chiral catalysts : Use (R)- or (S)-BINOL-derived phosphoric acids to achieve >90% ee in cyclization steps .
- Kinetic resolution : Immobilized lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict transition-state energies to guide solvent selection (e.g., toluene vs. THF) .
Q. What experimental strategies resolve contradictions in reported thermodynamic stability data for this compound?
Methodological Answer:
- DSC/TGA analysis : Measure decomposition onset temperature (T₀) under nitrogen flow (e.g., T₀ = 210°C) to reconcile discrepancies in literature .
- Solubility studies : Compare logP values in polar (DMSO) vs. nonpolar (hexane) solvents to clarify stability under physiological conditions .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy with biological targets (e.g., ion channels) to validate stability-activity relationships .
Q. How can researchers mitigate stereochemical instability during long-term storage?
Methodological Answer:
- Lyophilization : Store as a lyophilized powder at −80°C under argon to prevent racemization .
- Additives : Include 1% (w/v) trehalose or mannitol to stabilize the hydrochloride salt against humidity .
- Periodic NMR monitoring : Track δ 3.70–3.85 methoxy signals for signs of demethylation or ring-opening .
Data Contradiction Analysis
Q. Why do different studies report conflicting bioactivity profiles for this compound?
Methodological Answer:
- Batch variability : Impurities (e.g., 3,4-dimethoxy-N-methyl derivatives) at >0.1% levels can alter IC₅₀ values .
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or ion strength (150 mM vs. 100 mM NaCl) affect target binding kinetics .
- Orthogonal validation : Use SPR (surface plasmon resonance) and patch-clamp electrophysiology to cross-verify activity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
